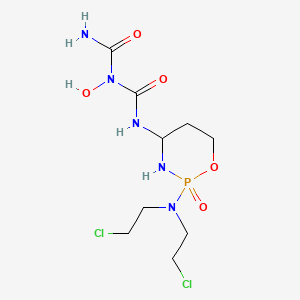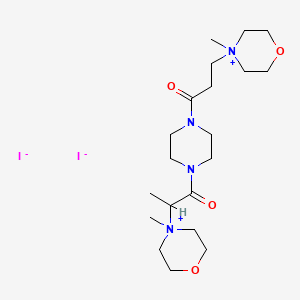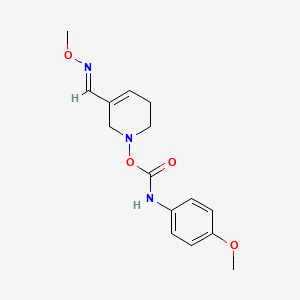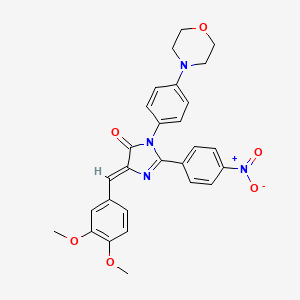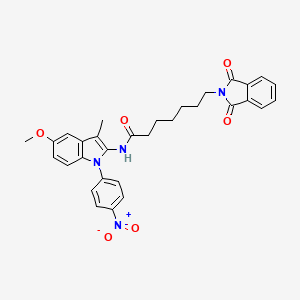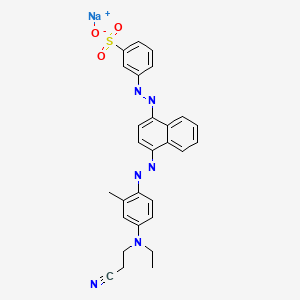
(((Phosphonomethyl)imino)bis(ethylene((phosphonomethyl)imino)ethylenenitrilobis(methylene)))tetrakisphosphonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(((Phosphonomethyl)imino)bis(ethylene((phosphonomethyl)imino)ethylenenitrilobis(methylene)))tetrakisphosphonic acid is a complex organophosphorus compound. It is known for its multiple phosphonic acid groups, which contribute to its high affinity for metal ions and its ability to act as a chelating agent. This compound is used in various industrial and scientific applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (((Phosphonomethyl)imino)bis(ethylene((phosphonomethyl)imino)ethylenenitrilobis(methylene)))tetrakisphosphonic acid typically involves the reaction of ethylenediamine with formaldehyde and phosphorous acid. The process can be summarized as follows:
Initial Reaction: Ethylenediamine reacts with formaldehyde to form a Schiff base.
Phosphonomethylation: The Schiff base undergoes phosphonomethylation with phosphorous acid to introduce the phosphonic acid groups.
The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: Using batch or continuous reactors to control the reaction environment.
Purification: Employing purification techniques such as crystallization or chromatography to isolate the final product.
Quality Control: Implementing stringent quality control measures to ensure the consistency and purity of the product.
化学反应分析
Types of Reactions
(((Phosphonomethyl)imino)bis(ethylene((phosphonomethyl)imino)ethylenenitrilobis(methylene)))tetrakisphosphonic acid undergoes various chemical reactions, including:
Chelation: It forms stable complexes with metal ions, which is useful in water treatment and industrial cleaning.
Hydrolysis: The compound can hydrolyze under acidic or basic conditions, leading to the breakdown of the phosphonic acid groups.
Oxidation and Reduction: It can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Chelation: Metal ions such as calcium, magnesium, and iron are common reagents.
Hydrolysis: Acidic or basic conditions are used to induce hydrolysis.
Redox Reactions: Specific oxidizing or reducing agents are required, depending on the desired reaction.
Major Products Formed
Chelation: Metal-phosphonate complexes.
Hydrolysis: Breakdown products include phosphonic acids and amines.
Redox Reactions: Various oxidation or reduction products, depending on the specific reaction conditions.
科学研究应用
(((Phosphonomethyl)imino)bis(ethylene((phosphonomethyl)imino)ethylenenitrilobis(methylene)))tetrakisphosphonic acid has a wide range of scientific research applications:
Chemistry: Used as a chelating agent in analytical chemistry and as a stabilizer in various chemical processes.
Biology: Investigated for its potential in inhibiting enzymes that require metal ions, such as metalloproteases.
Medicine: Explored for its potential in treating diseases related to metal ion imbalances, such as osteoporosis.
Industry: Utilized in water treatment, detergents, and scale inhibitors due to its ability to bind metal ions.
作用机制
The mechanism of action of (((Phosphonomethyl)imino)bis(ethylene((phosphonomethyl)imino)ethylenenitrilobis(methylene)))tetrakisphosphonic acid primarily involves its ability to chelate metal ions. By binding to metal ions, it can:
Inhibit Enzymes: Prevent enzymes that require metal ions from functioning properly.
Prevent Scale Formation: Inhibit the formation of scale in industrial systems by binding to metal ions that would otherwise form insoluble salts.
Stabilize Solutions: Maintain the stability of solutions by preventing metal ion-induced precipitation.
相似化合物的比较
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): Another well-known chelating agent with similar applications.
Diethylenetriaminepentaacetic acid (DTPA): A chelating agent with a higher affinity for metal ions compared to EDTA.
Nitrilotriacetic acid (NTA): A simpler chelating agent with fewer phosphonic acid groups.
Uniqueness
(((Phosphonomethyl)imino)bis(ethylene((phosphonomethyl)imino)ethylenenitrilobis(methylene)))tetrakisphosphonic acid is unique due to its multiple phosphonic acid groups, which provide a higher affinity for metal ions compared to other chelating agents. This makes it particularly effective in applications requiring strong and stable metal ion binding.
属性
CAS 编号 |
22811-55-8 |
|---|---|
分子式 |
C15H44N5O21P7 |
分子量 |
847.3 g/mol |
IUPAC 名称 |
[bis[2-[2-[bis(phosphonomethyl)amino]ethyl-(phosphonomethyl)amino]ethyl]amino]methylphosphonic acid |
InChI |
InChI=1S/C15H44N5O21P7/c21-42(22,23)9-16(1-3-17(10-43(24,25)26)5-7-19(12-45(30,31)32)13-46(33,34)35)2-4-18(11-44(27,28)29)6-8-20(14-47(36,37)38)15-48(39,40)41/h1-15H2,(H2,21,22,23)(H2,24,25,26)(H2,27,28,29)(H2,30,31,32)(H2,33,34,35)(H2,36,37,38)(H2,39,40,41) |
InChI 键 |
YIAZZEXSBOBNAA-UHFFFAOYSA-N |
规范 SMILES |
C(CN(CCN(CP(=O)(O)O)CP(=O)(O)O)CP(=O)(O)O)N(CCN(CCN(CP(=O)(O)O)CP(=O)(O)O)CP(=O)(O)O)CP(=O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



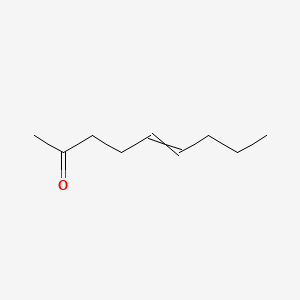
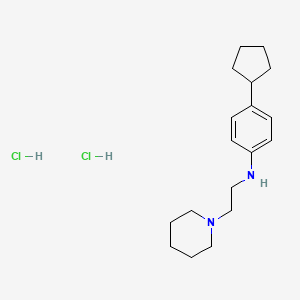

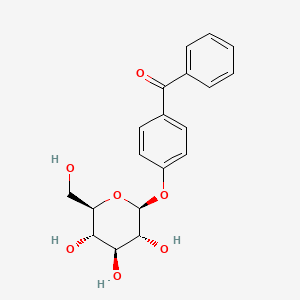
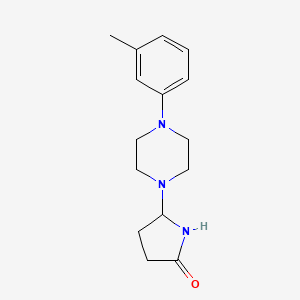
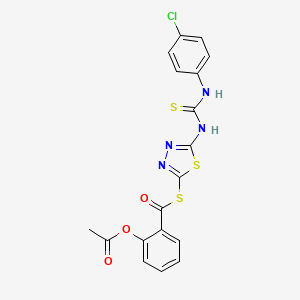
![(E)-but-2-enedioic acid;1-[1-[5-chloro-2-(3,4-dichlorophenyl)sulfanylphenyl]ethyl]-4-methylpiperazine](/img/structure/B12717128.png)
